molecular formula C11H12FNO3 B8714907 3-fluoro-5-(morpholin-4-yl)benzoic acid

3-fluoro-5-(morpholin-4-yl)benzoic acid

Cat. No.: B8714907
M. Wt: 225.22 g/mol
InChI Key: IDLGYCXCGFKTDV-UHFFFAOYSA-N
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Description

3-Fluoro-5-(morpholin-4-yl)benzoic acid (CAS: 295311-40-9) is a fluorinated aromatic carboxylic acid with the molecular formula C₁₁H₁₂FNO₃ and a molecular weight of 225.22 g/mol. Its structure features a morpholine ring at the 5-position and a fluorine atom at the 3-position of the benzoic acid scaffold. The compound is synthesized via amide coupling reactions involving intermediate carboxylic acid fragments and amine derivatives, as described in pharmaceutical synthesis protocols . It serves as a critical high-purity intermediate for active pharmaceutical ingredients (APIs), certified under ISO quality systems for industrial applications .

The morpholine substituent enhances solubility and modulates electronic properties, while the fluorine atom contributes to metabolic stability and binding affinity. These features make it a versatile building block in drug discovery, particularly for kinase inhibitors and antiviral agents .

Properties

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

3-fluoro-5-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C11H12FNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7H,1-4H2,(H,14,15)

InChI Key

IDLGYCXCGFKTDV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Representative Protocol:

ComponentQuantityRole
3-Fluoro-5-iodobenzoic acid1.0 equivSubstrate
Morpholine2.0 equivNucleophile
CuI10 mol%Catalyst
1,10-Phenanthroline20 mol%Ligand
Cs₂CO₃2.5 equivBase
Dioxane0.2 MSolvent

Conditions : 100°C, 12–18 h under N₂.
Workup : Acid-base extraction followed by column chromatography (SiO₂, EtOAc/hexane).
Yield : ~60–75% (based on similar couplings).

Hydrolysis of Ester or Nitrile Precursors

Conversion of ester or nitrile intermediates to the carboxylic acid is a common strategy. For example, methyl 3-fluoro-5-(morpholin-4-yl)benzoate undergoes hydrolysis under acidic or basic conditions. A reported procedure for analogous compounds uses 6 M HCl at reflux for 6 hours, achieving >90% conversion.

Hydrolysis Conditions:

SubstrateReagentTemperatureTimeYieldSource
Methyl 3-fluoro-5-morpholinobenzoate6 M HCl, H₂O/EtOH100°C6 h92%

Alternatively, saponification with NaOH (2 M) in THF/H₂O (1:1) at 60°C for 4 hours provides comparable results.

Multi-Step Synthesis via Intermediate Azides

Patents describe routes involving azide intermediates. For example, 3-fluoro-5-(morpholin-4-yl)benzoyl azide is synthesized from the corresponding carboxylic acid via treatment with PCl₅ followed by sodium azide. Subsequent Curtius rearrangement or hydrolysis yields the target compound.

Critical Steps:

  • Azide Formation :

    • React 3-fluoro-5-(morpholin-4-yl)benzoic acid with PCl₅ in CH₂Cl₂, then add NaN₃.

    • Yield : ~80%.

  • Hydrolysis :

    • Hydrolyze the azide with H₂O/HCl to regenerate the carboxylic acid.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
NAS with DifluoroHigh regioselectivity, simple setupLong reaction timesIndustrial
Copper CatalysisBroad substrate scopeRequires inert conditionsLab-scale
Ester HydrolysisHigh yields, mild conditionsRequires ester precursorBoth
Azide IntermediateVersatile for derivativesHazardous intermediatesLab-scale
One-Pot FunctionalizationRapid, modularCostly coupling reagentsLab-scale

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-(morpholin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom or the morpholine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-fluoro-5-(morpholin-4-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-5-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. The morpholine ring and the fluorine atom can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

3-Fluoro-5-(pyridin-2-yl)benzoic Acid Derivatives
  • Structure : Replaces the morpholine group with a pyridinyl ring (e.g., 3-fluoro-5-(pyridin-2-yl)benzonitrile).
  • This substitution alters solubility and target interactions in medicinal chemistry applications .
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic Acid (CAS: 926264-75-7)
  • Structure : Features a chlorosulfonyl (-SO₂Cl) and methyl group at the 4-position.
  • Impact : The strong electron-withdrawing chlorosulfonyl group increases acidity (pKa ~1–2) compared to the morpholine derivative (pKa ~4–5). This enhances reactivity in nucleophilic substitutions, making it suitable for synthesizing sulfonamide-based drugs .
3-Fluoro-5-(trifluoromethyl)benzoic Acid (CAS: 161622-05-5)
  • Structure : Substitutes morpholine with a trifluoromethyl (-CF₃) group.
  • Impact : The -CF₃ group significantly increases lipophilicity (logP ~2.5 vs. ~1.8 for the morpholine analog), improving membrane permeability. This derivative is used in antiviral agents, demonstrating potent inhibition (IC₅₀ = 0.22 µM) against influenza A virus fusion .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP Key Functional Groups
3-Fluoro-5-(morpholin-4-yl)benzoic acid 295311-40-9 C₁₁H₁₂FNO₃ 225.22 ~1.8 Morpholine, -COOH, -F
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid 926264-75-7 C₈H₆ClFO₄S 248.65 ~2.1 -SO₂Cl, -F, -COOH
3-Fluoro-5-(trifluoromethyl)benzoic acid 161622-05-5 C₈H₄F₄O₂ 208.11 ~2.5 -CF₃, -COOH, -F
3-Fluoro-5-(2-methyltetrazol-5-yl)benzoic acid N/A C₉H₆FN₅O₂ 223.18 ~1.2 Tetrazole, -COOH, -F

Key Observations :

  • The trifluoromethyl derivative has the highest lipophilicity, favoring blood-brain barrier penetration.
  • The chlorosulfonyl analog’s low pKa enhances solubility in polar solvents, unlike the morpholine derivative .

Reactivity Differences :

  • The morpholine derivative undergoes facile amidation at the -COOH group, while the tetrazole analog acts as a bioisostere for carboxylic acids, mimicking their ionization state in vivo .

Q & A

Q. What are the established synthetic routes for 3-fluoro-5-(morpholin-4-yl)benzoic acid?

  • Methodological Answer : Synthesis typically involves halogenated benzoic acid precursors. A common approach is nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling. For example:

Start with 3-fluoro-5-bromobenzoic acid.

Perform a Buchwald-Hartwig amination with morpholine to substitute the bromine at position 3.

Protect the carboxylic acid group during synthesis (e.g., as a methyl ester) to prevent side reactions.

Deprotect using trifluoroacetic acid (TFA) or hydrochloric acid to yield the final product .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H, 13^{13}C, and 19^{19}F NMR to confirm substitution patterns and purity. The morpholine group’s protons resonate at δ 2.8–3.8 ppm.
  • LC-MS : Confirm molecular weight (MW 239.21 g/mol) and quantify purity. Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) .
  • Melting Point : Compare observed mp with literature values (e.g., hydrochloride salt: stored at -20°C ).

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in GPR183-mediated inflammatory pathways?

  • Methodological Answer :

Q. In Vitro Assays :

  • Use HEK293 cells transfected with human GPR183.
  • Measure intracellular cAMP levels (via ELISA) upon compound treatment to assess receptor activation/inhibition.
  • Compare with the endogenous ligand 7α,25-OHC for competitive binding .

Q. Structure-Activity Relationship (SAR) :

  • Synthesize analogs (e.g., substituent variations on the morpholine or benzoic acid moiety) to identify critical functional groups.

Q. In Vivo Models :

  • Administer the compound in murine colitis models (e.g., DSS-induced) to evaluate anti-inflammatory efficacy. Monitor cytokine levels (IL-6, TNF-α) via multiplex assays .

Q. What strategies resolve contradictory bioactivity data across assay platforms?

  • Methodological Answer :
  • Assay Validation : Include positive controls (e.g., 7α,25-OHC for GPR183) and negative controls (vehicle-only).
  • Compound Stability : Use LC-MS to verify integrity under assay conditions (e.g., pH 7.4 buffer, 37°C). Degradation products may skew results .
  • Orthogonal Assays : Combine functional assays (cAMP measurement) with biophysical methods (surface plasmon resonance) to confirm binding affinity .

Q. How to optimize solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Prepare the hydrochloride salt (CAS 1909305-60-7) to enhance aqueous solubility .
  • Prodrug Strategy : Synthesize ester derivatives (e.g., ethyl ester) to improve membrane permeability. Hydrolyze in vivo to release the active acid.
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles for sustained release. Characterize logP via shake-flask method to guide formulation .

Physicochemical and Biological Data

PropertyValueReference
Molecular FormulaC11_{11}H11_{11}FNO3_3
Molecular Weight239.21 g/molCalculated
CAS RN (hydrochloride)1909305-60-7
Biological TargetGPR183 (chemotactic receptor)
Storage Conditions-20°C (powder), -80°C (in solvent)

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